REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[C:14]([OH:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH2:17](Cl)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+].CCCCCCCCCC1C=CC(OCCOCCO)=CC=1>O>[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Cl
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.664 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
155 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
|
is distilled out
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Thereafter excess octyl chloride and water are recovered at 11 mm and 155° C.
|
Type
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CUSTOM
|
Details
|
which about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to recover 0.7 g of a cloudy yellow liquid
|
Type
|
TEMPERATURE
|
Details
|
The reactor then is cooled to 45° C.
|
Type
|
ADDITION
|
Details
|
30 ml of acetone is added
|
Type
|
CUSTOM
|
Details
|
to precipitate salts
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a warm
|
Type
|
CUSTOM
|
Details
|
fitted glass funnel
|
Type
|
WASH
|
Details
|
the salt cake is washed once with 20 ml of acetone
|
Type
|
CUSTOM
|
Details
|
The acetone in the filtrate is recovered in vacuo for recycle, initially at a pot T=80° C. at 18-23" of Hg and finally at 110° C.
|
Type
|
ADDITION
|
Details
|
The filtrate, containing surfactant
|
Type
|
ADDITION
|
Details
|
product, a volume of 40 ml is diluted with 85 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
cooled to -8° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed twice with 40 ml of -8° C. methanol
|
Type
|
CUSTOM
|
Details
|
The product is sucked dry for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
From the filtrate, methanol and surfactant are recovered for recycle
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |